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Compound of Interest

Compound Name: 5-Bromo-2,4-difluorobenzonitrile

Cat. No.: B1377240

5-Bromo-2,4-difluorobenzonitrile is a highly functionalized aromatic compound of significant
interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of
bromine and fluorine atoms, coupled with a reactive nitrile group, makes it a versatile building
block for the synthesis of more complex molecules with potential biological activity.[2] For
researchers and drug development professionals, a comprehensive understanding of its
physical properties is not merely academic; it is a prerequisite for efficient process
development, ensuring purity, optimizing reaction conditions, and enabling robust analytical
characterization.

This guide provides a detailed examination of the core physical properties of 5-Bromo-2,4-
difluorobenzonitrile, moving beyond simple data points to explain the causality behind
experimental choices and methodologies. It is designed to serve as a practical, field-proven
resource for scientists engaged in its use.

Core Physicochemical Properties

A summary of the fundamental physicochemical data for 5-Bromo-2,4-difluorobenzonitrile is
presented below. It is critical to distinguish between computationally predicted values and those
determined through empirical measurement. As of this writing, several key physical properties
have not been experimentally reported in publicly accessible literature, necessitating reliance
on high-quality computational predictions.
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Property Value Source
IUPAC Name >-bromo-2,4- 3]
difluorobenzonitrile

CAS Number 1260879-25-1 [1][2][4]
Molecular Formula C7H2BrF2N [1112][3]
Molecular Weight 218.00 g/mol [11121[3]
Physical State Solid (Expected) Inferred
Boiling Point 216.4 £ 35.0 °C (Predicted) [1112]
Density 1.77 £ 0.1 g/cm3 (Predicted) [11[2]
Melting Point Not available [4]
Water Solubility Not available [4]

Section 1: Thermal Properties - Melting Point and
Stability

The thermal behavior of a compound is paramount, dictating the conditions for its storage,
handling, and use in chemical reactions. For a crystalline solid, the melting point is a primary
indicator of purity.

Rationale for Method Selection: Differential Scanning
Calorimetry (DSC)

While the traditional capillary method for melting point determination is useful for a preliminary
assessment, Differential Scanning Calorimetry (DSC) offers superior accuracy, reproducibility,
and a wealth of additional information, including heat of fusion and the detection of polymorphic
transitions. For a key intermediate in drug development, where lot-to-lot consistency is crucial,
the quantitative data from DSC is the industry standard. The protocol below outlines a self-
validating system for obtaining a precise melting endotherm.
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Experimental Protocol: Melting Point Determination via
DSC

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using
a certified indium standard (m.p. 156.6 °C). This step is non-negotiable for ensuring data
trustworthiness.

Sample Preparation: Accurately weigh 2-3 mg of 5-Bromo-2,4-difluorobenzonitrile into a
Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation, a common

issue with aromatic compounds.
Thermal Program:
o Equilibrate the sample at 25 °C.

o Ramp the temperature from 25 °C to a temperature well above the expected melting point
(e.g., 250 °C) at a controlled rate of 10 °C/min. A nitrogen purge gas (50 mL/min) is used
to maintain an inert atmosphere and prevent oxidative degradation.

Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion
(AHfus). A sharp, single endotherm is indicative of a high-purity sample.

Visualization: DSC Workflow
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Caption: Workflow for Melting Point Determination using DSC.
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Boiling Point and Thermal Stability

The predicted boiling point of 216.4 °C suggests the compound is relatively non-volatile.[1][2]
However, for high-melting solids, experimental determination of the boiling point at atmospheric
pressure is often impractical due to the high temperatures required, which can lead to
decomposition. A more relevant and authoritative technique is Thermogravimetric Analysis
(TGA), which measures mass loss as a function of temperature, providing a precise
decomposition temperature.

Section 2: Solubility Profile

A compound's solubility is a critical parameter that governs its utility in nearly every application,
from selecting a reaction solvent to designing a crystallization process for purification or
developing a formulation.

Rationale for Comprehensive Solubility Screening

Predicting solubility is notoriously difficult. Therefore, an empirical, systematic approach is
required. The chosen solvents should span a range of polarities and functionalities relevant to
organic synthesis and pharmaceutical processing. The kinetic solubility method provides a
rapid and resource-efficient means to classify solubility.

Experimental Protocol: Kinetic Solubility Assessment

e Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Bromo-2,4-
difluorobenzonitrile in a universal solvent like Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).

e Solvent Plate Preparation: Dispense 198 pL of various test solvents into the wells of a 96-
well microplate. Include solvents such as water, methanol, ethanol, acetone,
dichloromethane, and tetrahydrofuran (THF).

o Assay Execution:

o Add 2 pL of the DMSO stock solution to each well, resulting in a 100-fold dilution and a
final concentration of 200 uM.

o Seal the plate and shake vigorously for 2 hours at room temperature to allow the system
to reach equilibrium.
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» Precipitation Analysis: Analyze the plate using a nephelometer or a plate reader capable of
measuring light scattering. Wells with significant precipitation will show high scattering

signals.
o Solubility Classification:
o Soluble: No detectable precipitation.
o Slightly Soluble: Moderate precipitation.

o Insoluble: Heavy precipitation.

Visualization: Solubility Screening Workflow
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Caption: Kinetic Solubility Screening Workflow.

Section 3: Spectroscopic and Structural
Confirmation

Spectroscopic analysis provides the unambiguous structural "fingerprint” of a molecule. A multi-
technique approach ensures the highest level of confidence in the compound's identity and
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purity.

Rationale for a Multi-Spectroscopic Approach

No single technique provides a complete picture.

e Nuclear Magnetic Resonance (NMR): Provides detailed information about the C-H and C-F
framework and connectivity.

o Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups.

o Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

Expected Spectral Features

e 1H NMR (in CDCIs): The molecule has two aromatic protons. One will appear as a doublet
coupled to a fluorine atom, and the other as a doublet of doublets, coupled to both fluorine
atoms. Their exact chemical shifts would require experimental determination but are
expected in the 7.0-8.0 ppm range.

e 13C NMR (in CDCls): Expect 7 distinct signals for the 7 carbon atoms. Carbons directly
bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon (C=N)
will appear around 115-120 ppm, while the carbon bonded to bromine (C-Br) will be shifted
upfield relative to the other aromatic carbons.

e 19F NMR (in CDCIs): Two distinct signals are expected, one for each fluorine atom. They will
appear as doublets due to coupling to each other and will exhibit further coupling to adjacent
protons.

e FTIR (ATR): Key vibrational bands are expected for the nitrile group (C=N stretch) around
2220-2240 cm™1, strong C-F stretching bands in the 1100-1300 cm~! region, and aromatic
C=C stretching bands around 1400-1600 cm™1.

e Mass Spectrometry (El or ESI): The spectrum will show a characteristic pair of molecular ion
peaks ([M]* and [M+2]*) of nearly equal intensity, which is the isotopic signature of a
molecule containing one bromine atom (7°Br and 81Br isotopes). The exact mass
measurement should align with the calculated exact mass of 216.93387 Da.[3]
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Visualization: Analytical Workflow for Structural
Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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